N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide
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Overview
Description
N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyridine derivative with a sulfonyl chloride to introduce the sulfonamide group. This is followed by the introduction of the oxan-4-yl moiety through a nucleophilic substitution reaction. The final step involves the diethylation of the nitrogen atom to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring or the oxan-4-yl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxan-4-yl moiety may enhance the compound’s binding affinity through hydrophobic interactions. Overall, the compound’s structure allows it to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxamide
- N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-thioamide
Uniqueness
Compared to similar compounds, N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N,N-diethyl-1-[2-(oxan-4-yl)-2-oxoethyl]-6-oxopyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-3-18(4-2)24(21,22)14-5-6-16(20)17(11-14)12-15(19)13-7-9-23-10-8-13/h5-6,11,13H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUFODJCGPOFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN(C(=O)C=C1)CC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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